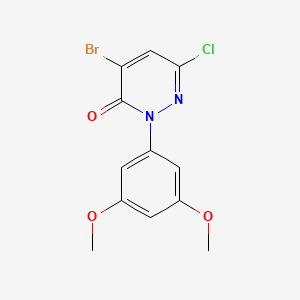
4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. It is a heterocyclic compound that contains two nitrogen atoms in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science.
Mécanisme D'action
The exact mechanism of action of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of certain enzymes or the modulation of specific signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. In addition, it has also been shown to modulate the expression of certain cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one exhibits a range of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. It has also been shown to exhibit antibacterial and antifungal activities, which may be attributed to its ability to disrupt the integrity of bacterial and fungal cell membranes. In addition, it has been found to exhibit anti-inflammatory activity by modulating the expression of certain cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is its potential as a lead compound for the development of new drugs or agrochemicals. Its unique chemical structure and biological activities make it an attractive target for further investigation. However, one of the limitations of this compound is its relatively low solubility in water, which may pose challenges in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one. One area of interest is the development of new drugs or agrochemicals based on the structure of this compound. Further studies are needed to fully understand the mechanism of action and optimize its biological activities. In addition, the potential applications of this compound in material science warrant further investigation, particularly in the development of organic semiconductors and optoelectronic devices. Overall, the study of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one holds great promise for the development of new therapeutic and agricultural agents.
In conclusion, 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. Its unique chemical structure and biological activities make it an attractive target for further investigation. Further studies are needed to fully understand the mechanism of action and optimize its biological activities. The study of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one holds great promise for the development of new therapeutic and agricultural agents.
Méthodes De Synthèse
The synthesis of 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one can be achieved through various methods. One of the most common methods involves the reaction of 4-bromo-6-chloropyridazine with 3,5-dimethoxyphenyl hydrazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or dimethylformamide at a temperature of 80-100°C. The product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, it has also been investigated for its potential as an insecticide and herbicide in agrochemistry. The compound has also been studied for its potential applications in material science, particularly in the development of organic semiconductors and optoelectronic devices.
Propriétés
IUPAC Name |
4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-18-8-3-7(4-9(5-8)19-2)16-12(17)10(13)6-11(14)15-16/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSXFYFOQNKFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C(=CC(=N2)Cl)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180429 | |
| Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |
CAS RN |
2095779-88-5 | |
| Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095779-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201180429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





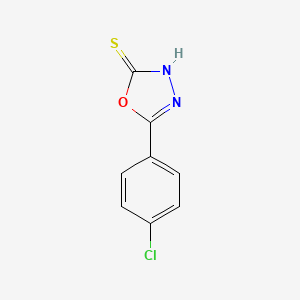
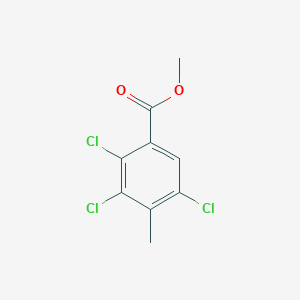
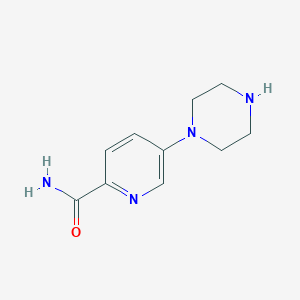


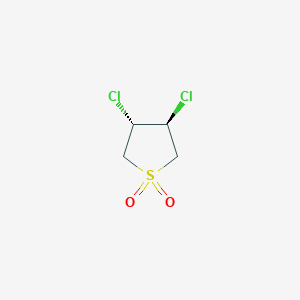
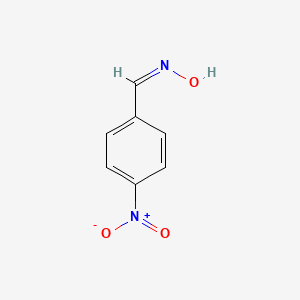
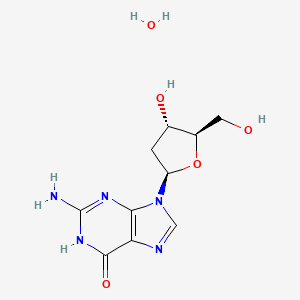



![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)